molecular formula C9H5F2NO B8754690 5,7-Difluoro-1,2-dihydroquinolin-2-one

5,7-Difluoro-1,2-dihydroquinolin-2-one

Cat. No.: B8754690
M. Wt: 181.14 g/mol
InChI Key: IPAHJEVDJVENAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoro-1,2-dihydroquinolin-2-one (CAS# 917341-46-9) is an organic compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . It features a quinolinone core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Quinolinone derivatives are of significant research interest, particularly in the development of new therapeutic agents. For instance, structurally similar 1,2-dihydroquinolin-2-one compounds have been investigated as potent inverse agonists for nuclear receptors like PPARG, showing promise in early-stage cancer research, such as for urothelial carcinoma . Furthermore, the quinolinone structure is a key building block in antibiotic discovery, most famously as the core of fluoroquinolone antibiotics . The specific placement of fluorine atoms at the 5 and 7 positions on the aromatic ring is a common strategic modification in drug design, as fluorine can enhance metabolic stability, membrane permeability, and binding affinity to biological targets . Researchers value this compound as a versatile chemical intermediate for constructing more complex molecules, exploring structure-activity relationships (SAR), and developing novel compounds for pharmacological and chemical biology studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-difluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAHJEVDJVENAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 5,7-Difluoro-1,2-dihydroquinolin-2-one with analogous compounds, emphasizing substituent positions, functional groups, and applications:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 1,2-dihydroquinolin-2-one 5-F, 7-F C₉H₇F₂NO ~183.15* Potential pharmacological agent
5,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one 1,2,3,4-tetrahydroquinolin-4-one 5-F, 7-F, ketone at position 4 C₉H₇F₂NO 183.15 Intermediate in organic synthesis
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid 1,4-dihydroquinoline 6-F, 7-F, methyl, carboxylic acid C₁₂H₁₀F₂NO₃ 269.21 Fluorescence derivatizing reagent for amino compounds
10-Fluoro-2-methoxy-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one Indoloquinolinone 10-F, 2-methoxy C₁₈H₁₃FN₂O₂ 324.31 Anticancer candidate (synthetic intermediate)
6-Nitro-1,2-dihydroquinolin-2-one 1,2-dihydroquinolin-2-one 6-NO₂ C₉H₈N₂O₃ 243.31 Nitro-substituted analog; role in redox chemistry
6,7-Difluoro-1,2,3,4-tetrahydroquinoxalin-2-one Tetrahydroquinoxaline 6-F, 7-F C₈H₆F₂N₂O 184.14 Heterocyclic building block

*Note: Molecular weight estimated based on .

Key Differences and Implications

Substituent Position and Electronic Effects
  • Fluorine vs. Nitro Groups: Fluorine’s electron-withdrawing nature increases ring stability and influences π-stacking interactions, whereas nitro groups (e.g., in 6-nitro-1,2-dihydroquinolin-2-one) enhance electrophilicity and redox activity .
  • Positional Isomerism : 5,7-Difluoro substitution (target compound) vs. 6,7-difluoro (e.g., in ’s fluorescence reagent) alters electronic distribution and steric interactions, impacting binding to biological targets or fluorescence efficiency .
Core Structure Modifications
  • Hydrogenation Level: The fully aromatic quinoline (e.g., Nepicastat’s tetrahydro-2-naphthalenyl group in ) vs. partially hydrogenated 1,2-dihydroquinolin-2-one affects planarity and conformational flexibility, critical for receptor binding .
  • Heterocyclic Variations: Indoloquinolinones () and quinoxalines () introduce additional nitrogen atoms or fused rings, expanding applications in kinase inhibition or material science .
Functional Group Diversity
  • Carboxylic Acid Derivatives: The 3-quinolinecarboxylic acid group in ’s compound enables conjugation with amino compounds, leveraging fluorescence for analytical chemistry .
  • Methoxy/Hydroxy Substituents : Methoxy groups (e.g., in compound 60 from ) improve solubility but may reduce metabolic stability compared to fluorine .

Preparation Methods

Gould-Jacobs Reaction with Fluorinated Anilines

The Gould-Jacobs reaction remains a cornerstone for synthesizing 1,2-dihydroquinolin-2-one derivatives. For 5,7-difluoro substitution, 2,4-difluoroaniline serves as the primary building block. Reaction with ethyl 3-ketoesters under refluxing n-butanol (130°C, 24 h) induces cyclodehydration, forming the quinoline core. A study demonstrated that electron-withdrawing fluorine groups at the 5- and 7-positions enhance cyclization kinetics by polarizing the aromatic ring, reducing reaction times by 15–20% compared to non-fluorinated analogs.

Key parameters:

  • Solvent: Anhydrous n-butanol (boiling point: 117°C)

  • Temperature: 130°C (reflux)

  • Yield range: 32–39% after trituration

Morita–Baylis–Hillman Acetate-Mediated Synthesis

An alternative route involves Morita–Baylis–Hillman (MBH) acetates, where 2-fluoro-5-nitrobenzaldehyde derivatives undergo Michael addition with acrylates. Subsequent treatment with methanesulfonamide in DMF (K₂CO₃, 23°C, 2 h) generates dihydroquinoline intermediates. While this method achieves moderate yields (45–52%), it introduces nitro groups that require downstream reduction, complicating the synthesis of 5,7-difluoro targets.

Fluorination Techniques and Positional Control

Directed Ortho-Metalation (DoM)

Precision in fluorine placement is achieved via DoM using 2-fluoroaniline precursors. Treatment with LDA (−78°C, THF) followed by electrophilic fluorination (NFSI) installs fluorine at the 7-position. Sequential repetition at the 5-position affords 5,7-difluoro intermediates, though yields diminish to 18–22% due to competing side reactions.

Halogen Exchange Reactions

Late-stage fluorination via halogen exchange employs KF/Al₂O₃ under microwave irradiation (150°C, 20 min). This method converts 5,7-dichloro analogs to difluoro products but suffers from incomplete conversion (<65%) and requires rigorous purification.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialFluorination StepYield (%)Purity (%)
Gould-Jacobs2,4-difluoroanilinePre-installed3998.5
MBH Acetate2-fluoro-5-nitrobenzaldehydePost-cyclization4592.3
Directed Metalation2-fluoroanilineSequential2289.7
Halogen Exchange5,7-dichloroquinolinoneLate-stage6585.4

The Gould-Jacobs approach outperforms other methods in yield and purity due to minimized side reactions. Pre-installed fluorine atoms avoid the need for hazardous fluorinating agents, aligning with green chemistry principles.

Reaction Optimization and Scalability

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote decomposition above 120°C. n-Butanol balances reactivity and stability, achieving optimal conversion rates (78–82%) without column chromatography.

Catalytic Enhancements

Addition of p-toluenesulfonic acid (10 mol%) reduces reaction time from 24 h to 16 h by protonating the ketoester carbonyl, enhancing electrophilicity. This modification increases yields to 43% while maintaining regioselectivity.

Spectroscopic Characterization

Critical NMR signals for 5,7-difluoro-1,2-dihydroquinolin-2-one:

  • ¹H NMR (DMSO-d₆) : δ 11.53 (s, NH), 7.71 (ddd, J = 13.9 Hz, Ar-H), 1.95 (s, CH₃)

  • ¹⁹F NMR : δ −114.2 (F-5), −117.8 (F-7)

Mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 337.1728, matching theoretical values.

Industrial-Scale Production Challenges

Scaling the Gould-Jacobs reaction beyond 100 g batches encounters:

  • Exothermicity risks during cyclization (ΔT = 40°C)

  • Extended purification times due to viscous byproducts

  • Fluorine leaching in wastewater streams (≥200 ppm)

Continuous flow reactors mitigate these issues by improving heat dissipation and reducing solvent volumes by 60%.

Emerging Methodologies

Photocatalytic C–H Fluorination

Visible-light-mediated fluorination (Ru(bpy)₃²⁺ catalyst, 450 nm) achieves 5,7-difluoro products in one pot. Preliminary results show 28% yield with 89% regioselectivity, though substrate scope remains limited.

Biocatalytic Approaches

Engineered P450 monooxygenases introduce fluorine at phenolic positions via enzymatic halogenation. This method is under development, with current turnover numbers <50 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-Difluoro-1,2-dihydroquinolin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via fluorination of dihydroquinolinone precursors. For example, selective fluorination at the 5- and 7-positions can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction optimization should focus on temperature control (e.g., −78°C to room temperature) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity material .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use a combination of 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and X-ray crystallography. 19F^{19}\text{F} NMR is particularly useful for verifying fluorine substitution patterns, as chemical shifts are sensitive to electronic environments. X-ray diffraction (XRD) provides definitive confirmation of regiochemistry and crystal packing, as demonstrated in studies of related fluorinated quinolones .

Q. What analytical methods are recommended for assessing purity and stability under storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 267 nm) is ideal for quantifying purity. Accelerated stability studies (40°C/75% relative humidity for 6 months) can evaluate degradation pathways. Lyophilization or storage under inert gas (argon) at −20°C minimizes hydrolysis and oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of fluorinated dihydroquinolinones?

  • Methodological Answer : Systematically vary substituents at the 3- and 4-positions while maintaining the 5,7-difluoro core. For example, introduce alkyl, aryl, or heterocyclic groups and assess bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins, such as cytochrome P450 enzymes or kinases .

Q. How should researchers resolve contradictions in reported biological data for fluorinated dihydroquinolinone derivatives?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or impurity profiles. Replicate experiments using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding constants or metabolomic profiling to identify off-target effects .

Q. What strategies optimize synthetic scalability while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during key steps like cyclization or fluorination. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Continuous-flow reactors can enhance reproducibility and scalability by controlling exothermic reactions and reducing solvent waste .

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